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Compound of Interest

Compound Name: 3-Hydroxybenzophenone

Cat. No.: B044150

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectra of 3-Hydroxybenzophenone. This key benzophenone derivative is
of significant interest in various research and development fields, including organic synthesis,
medicinal chemistry, and materials science. Understanding its spectral characteristics is
fundamental for its identification, purity assessment, and the elucidation of its role in various
chemical and biological processes.

'H and **C NMR Spectral Data

The following tables summarize the quantitative *H and 3C NMR spectral data for 3-
Hydroxybenzophenone, recorded in deuterated chloroform (CDCIs). The data has been
compiled from reliable spectral databases and is presented with assignments for each nucleus.

Table 1: *H NMR Spectral Data of 3-
Hydroxybenzophenone (CDCIs)
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.80-7.70 m H-2', H-6'
7.59 - 7.49 m H-4'

7.49 - 7.40 m H-3', H-5'
7.34 t 7.9 H-5

7.29 dd 26,16 H-2

7.24 ddd 7.7,2.0,1.0 H-6

7.10 ddd 8.2,26,1.0 H-4

5.65 S OH

Abbreviations: s = singlet, d = doublet, t = triplet, g = quartet, m = multiplet, dd = doublet of

doublets, ddd = doublet of doublet of doublets.

Table 2: *C NMR Spectral Data of 3-

Hydroxybenzophenone (CDCIs)
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Chemical Shift (8) ppm Assighment
198.4 C=0
156.1 C-3
138.9 C-I
137.8 C-1
1325 C-4'
130.0 Cc-2', C-6'
129.8 C-5
128.4 C-3, C-%
121.7 C-6
121.2 C-4
115.1 C-2

Experimental Protocol for NMR Spectroscopy

The following provides a generalized, yet detailed, methodology for acquiring high-quality *H
and 13C NMR spectra of 3-Hydroxybenzophenone, representative of standard laboratory
practices.

2.1. Sample Preparation

o Sample Weighing: Accurately weigh approximately 10-20 mg of 3-Hydroxybenzophenone
for tH NMR and 20-50 mg for 13C NMR.

o Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.
CDClIs is a common choice for non-polar to moderately polar aromatic compounds.

 Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for
chemical shift referencing (0 = 0.00 ppm). Modern NMR spectrometers often use the residual
solvent peak for referencing, but TMS can be used for higher accuracy.
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o Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the
filling height is appropriate for the spectrometer's probe (typically around 4-5 cm).

2.2. NMR Instrument Parameters

e Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion and resolution, which is particularly important for analyzing the
aromatic region.

e 'H NMR Acquisition:

o

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

[¢]

Number of Scans: 8 to 16 scans are usually adequate to achieve a good signal-to-noise
ratio.

[¢]

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

o

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the
spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect
(NOE).

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of the 13C isotope.

o Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
2.3. Data Processing

o Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the absorptive mode.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044150?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent
peak of CDCIs (H: 7.26 ppm; 13C: 77.16 ppm).

Integration: Integrate the signals in the *H NMR spectrum to determine the relative ratios of
the different protons.

Peak Picking: Identify and label the chemical shifts of all peaks in both *H and 13C spectra.

Visualization of Molecular Structure and NMR
Assignhments

The following diagram illustrates the chemical structure of 3-Hydroxybenzophenone with
atom numbering corresponding to the NMR assignments provided in the tables. This visual
representation aids in the correlation of the spectral data with the molecular structure.

Caption: Chemical structure and atom numbering of 3-Hydroxybenzophenone.

¢ To cite this document: BenchChem. [In-Depth NMR Spectral Analysis of 3-
Hydroxybenzophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044150#3-hydroxybenzophenone-1h-nmr-and-13c-
nmr-spectral-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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